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Cyclopropylmethanesulfinyl chloride

Cat. No.: B13155809
M. Wt: 138.62 g/mol
InChI Key: NBFNMGSIVUAWRA-UHFFFAOYSA-N
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Description

Overview of Organic Sulfinyl Halides

Organic sulfinyl halides, with the general formula R-S(O)X where X is a halogen, are a class of reactive organosulfur compounds. The sulfinyl group (>S=O) is a polar functional group attached to two carbon atoms. wikipedia.org Sulfinyl chlorides are the most common of the sulfinyl halides and serve as valuable intermediates in organic synthesis.

They are typically prepared through the controlled oxidation of corresponding sulfur compounds. For instance, sulfinyl chlorides can be synthesized by treating disulfides with chlorine in the presence of acetic anhydride. britannica.com These compounds are known for their reactivity towards nucleophiles. They readily react with amines to form sulfinamides and with alcohols to produce sulfinate esters. britannica.com This reactivity makes them useful precursors for a variety of other sulfur-containing molecules.

Unique Structural Attributes of the Cyclopropylmethyl Moiety

The cyclopropylmethyl group imparts distinct properties to a molecule due to its significant ring strain and unique electronic character. The bond angles within the cyclopropane (B1198618) ring are constrained to 60°, leading to a high degree of strain. wikipedia.org This strain influences the reactivity of adjacent functional groups.

The bonding in a cyclopropane ring is often described using the Walsh model or the Coulson-Moffit model, both of which depict bent 'banana' bonds. wikipedia.org This arrangement results in the C-C bonds having significant p-orbital character, which allows the cyclopropyl (B3062369) group to interact with adjacent carbocations, radicals, and other reactive centers through hyperconjugation. wikipedia.org The cyclopropyl group can act as a good electron donor in hyperconjugation, which can stabilize adjacent reactive centers. wikipedia.org This electronic effect can influence the reactivity and stability of a molecule like Cyclopropylmethanesulfinyl chloride.

Academic Research Trajectories for Novel Organosulfur Reagents

The field of organosulfur chemistry is continually evolving, with ongoing research focused on the development of new reagents and synthetic methodologies. acs.orgthieme-connect.de A significant trend is the synthesis of structurally diverse organosulfur compounds for applications in medicinal chemistry and materials science. nih.govnih.gov Researchers are exploring novel ways to introduce sulfur-containing functional groups into molecules to fine-tune their biological activity and physicochemical properties. researchgate.net

The development of new catalytic systems and mild reaction conditions for the synthesis of organosulfur compounds is another key area of research. nih.govresearchgate.net This includes the use of transition metal catalysts and more environmentally benign reagents. While specific research on this compound is not widespread, its potential as a building block for introducing the cyclopropylmethylsulfinyl moiety into larger, more complex molecules aligns with the current trajectory of organosulfur research. The unique combination of a reactive sulfinyl chloride and a structurally interesting cyclopropylmethyl group makes it a candidate for the synthesis of novel bioactive compounds or materials.

Data Tables

Table 1: Properties of a Related Compound: Cyclopropylmethanesulfonyl Chloride

PropertyValueReference
Molecular FormulaC4H7ClO2S nih.gov
Molecular Weight154.62 g/mol nih.gov
IUPAC Namecyclopropylmethanesulfonyl chloride nih.gov
CAS Number114132-26-2 nih.gov

Table 2: General Reactivity of Sulfinyl Chlorides

ReactantProduct
Amines (R'₂NH)Sulfinamides (RS(O)NR'₂)
Alcohols (R'OH)Sulfinate Esters (RS(O)OR')

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7ClOS B13155809 Cyclopropylmethanesulfinyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7ClOS

Molecular Weight

138.62 g/mol

IUPAC Name

cyclopropylmethanesulfinyl chloride

InChI

InChI=1S/C4H7ClOS/c5-7(6)3-4-1-2-4/h4H,1-3H2

InChI Key

NBFNMGSIVUAWRA-UHFFFAOYSA-N

Canonical SMILES

C1CC1CS(=O)Cl

Origin of Product

United States

Synthetic Methodologies for Cyclopropylmethanesulfinyl Chloride

Direct Chlorination Pathways

Direct chlorination pathways involve the introduction of a chlorine atom to a sulfur-containing precursor that is already at or can easily form the sulfinyl oxidation state.

Synthesis from Cyclopropylmethanesulfinic Acid Precursors

A common and direct method for the synthesis of sulfinyl chlorides is the reaction of the corresponding sulfinic acid with a chlorinating agent. For the synthesis of Cyclopropylmethanesulfinyl chloride, this would involve the treatment of cyclopropylmethanesulfinic acid with a reagent such as thionyl chloride (SOCl₂). This reaction is analogous to the conversion of carboxylic acids to acyl chlorides.

The general reaction is as follows: Cyclopropyl-CH₂-SO₂H + SOCl₂ → Cyclopropyl-CH₂-S(O)Cl + SO₂ + HCl

In this process, the hydroxyl group of the sulfinic acid is replaced by a chlorine atom. The reaction is typically performed in an inert solvent, and the byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which helps to drive the reaction to completion.

Direct Conversion from Cyclopropylmethyl Thiols or Disulfides

Alkanesulfinyl chlorides can also be prepared from thiols or disulfides. One approach involves the chlorination of a disulfide, such as bis(cyclopropylmethyl) disulfide. The reaction of dimethyl disulfide with chlorine, for example, yields methanesulfinyl chloride after treatment of the intermediate with acetic anhydride wikipedia.org. A similar multi-step process could be envisioned for the cyclopropylmethyl analogue.

A more direct, albeit complex, route involves the reaction of an alkylsulfur trichloride with a stoichiometric amount of water or an alcohol at low temperatures (preferably below 0°C) google.com. The alkylsulfur trichloride can be generated from the corresponding thiol or disulfide. This method aims to minimize the decomposition of the alkylsulfur trichloride and produce a high yield of the alkanesulfinyl chloride google.com.

Precursor TypeReagent(s)Key ConditionsProduct
Alkylsulfur trichlorideWater or AlcoholLow temperature (< 0°C)Alkanesulfinyl chloride
Dialkyl disulfideChlorine, then Acetic AnhydrideStepwise reactionAlkanesulfinyl chloride

Oxidative Chlorination Routes

Oxidative chlorination involves the simultaneous oxidation of a lower-valent sulfur compound and the addition of a chlorine atom to the sulfur.

From Cyclopropylmethyl Sulfides or Sulfoxides

The synthesis of sulfinyl chlorides can be achieved through the oxidative chlorination of sulfides. A general approach involves the reaction of the corresponding thiol with sulfuryl chloride (SO₂Cl₂) wikipedia.org. In the context of this compound, cyclopropylmethanethiol would be the starting material.

While the direct conversion of sulfoxides to sulfinyl chlorides is less common, it is mechanistically related to some oxidative chlorination processes. The controlled oxidation of a sulfide can lead to a sulfoxide, which under specific chlorinating conditions might be converted to the sulfinyl chloride. However, over-oxidation to the sulfonyl chloride is a common side reaction that needs to be carefully controlled.

Derivatization from Related Organosulfur Compounds

This approach involves modifying an existing organosulfur compound that can be readily converted to the target sulfinyl chloride.

Halogen Exchange Reactions

Halogen exchange is a potential, though less documented, method for the synthesis of sulfinyl chlorides. This would theoretically involve the reaction of a different cyclopropylmethanesulfinyl halide (e.g., the fluoride or bromide) with a chloride source. For instance, sulfinyl fluorides have been converted to sulfinyl bromides by treatment with hydrogen bromide wikipedia.org. A similar exchange with a suitable chloride salt or reagent could potentially yield the sulfinyl chloride. However, the synthesis of the starting sulfinyl halide would be a prerequisite. Due to the reactivity and potential instability of sulfinyl halides, this method is not as commonly employed as direct or oxidative chlorination routes wikipedia.org.

Starting MaterialReagentProduct
Cyclopropylmethanesulfinyl fluorideChloride source (e.g., LiCl)This compound
Cyclopropylmethanesulfinyl bromideChloride source (e.g., AgCl)This compound

Mechanistic Studies of Cyclopropylmethanesulfinyl Chloride Reactivity

Nucleophilic Substitution Reactions at the Sulfur Center

The principal mode of reactivity for cyclopropylmethanesulfinyl chloride involves nucleophilic attack at the electrophilic sulfur atom, leading to the displacement of the chloride ion. These reactions are analogous to nucleophilic acyl substitution and are fundamental to the synthesis of a variety of sulfinyl derivatives. wikipedia.orgbritannica.com The stereochemical outcome at the chiral sulfur center is a key aspect of these transformations, often proceeding with inversion of configuration, although this can be influenced by the reaction conditions and the nature of the nucleophile.

Formation of Cyclopropylmethyl Sulfinates via Alcoholysis or Phenolysis

The reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) affords the corresponding cyclopropylmethyl sulfinate esters. This transformation is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. youtube.comwikipedia.org

The mechanism proceeds via a nucleophilic addition-elimination pathway. The oxygen atom of the alcohol or phenol (B47542) attacks the electrophilic sulfur atom of the sulfinyl chloride, forming a transient trigonal bipyramidal intermediate. Subsequent elimination of the chloride ion and deprotonation of the oxonium ion by the base yields the sulfinate ester. wikipedia.org The reaction generally proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken. youtube.comwikipedia.org

Table 1: Representative Alcoholysis and Phenolysis Reactions of a Sulfinyl Chloride Note: This table is illustrative, based on the general reactivity of sulfinyl chlorides.

NucleophileBaseProduct
MethanolPyridineMethyl cyclopropylmethanesulfinate
PhenolTriethylaminePhenyl cyclopropylmethanesulfinate
(R)-2-ButanolPyridine(R)-butan-2-yl cyclopropylmethanesulfinate

Synthesis of Cyclopropylmethyl Sulfinamides via Aminolysis

Aminolysis of this compound with primary or secondary amines provides a direct route to cyclopropylmethyl sulfinamides. britannica.commagtech.com.cn These reactions are generally rapid and efficient. Two equivalents of the amine are typically required: one to act as the nucleophile and the second to function as a base, sequestering the liberated HCl. wikipedia.org Alternatively, one equivalent of the amine can be used in conjunction with a tertiary amine base like triethylamine.

The mechanism is analogous to that of alcoholysis, involving nucleophilic attack of the amine nitrogen on the sulfinyl sulfur, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. wikipedia.org

Table 2: Synthesis of Cyclopropylmethyl Sulfinamides Note: This table is illustrative and based on established aminolysis reactions of sulfinyl chlorides.

AmineBaseProduct
DiethylamineDiethylamineN,N-Diethylcyclopropylmethanesulfinamide
AnilineTriethylamineN-Phenylcyclopropylmethanesulfinamide
(S)-alpha-Methylbenzylamine(S)-alpha-MethylbenzylamineN-((S)-1-Phenylethyl)cyclopropylmethanesulfinamide

Reactions with Carbon Nucleophiles: Regioselectivity and Stereoselectivity

The reaction of sulfinyl chlorides with carbon nucleophiles, such as Grignard reagents or organolithium compounds, is a key method for the formation of sulfoxides. wikipedia.orgmagtech.com.cn In the case of this compound, this would lead to the formation of a cyclopropylmethyl sulfoxide.

The reaction proceeds via nucleophilic attack of the carbanionic carbon of the organometallic reagent on the sulfinyl sulfur atom, displacing the chloride ion. These reactions are generally highly regioselective, with the carbon nucleophile exclusively attacking the sulfur center. magtech.com.cn The stereoselectivity at the sulfur atom is often high, typically proceeding with inversion of configuration.

The presence of the cyclopropylmethyl group introduces the possibility of rearrangements if a carbocationic intermediate were to form at the carbon skeleton. However, in these nucleophilic substitutions at sulfur, such rearrangements are not typically observed as the C-S bond is not cleaved.

Elimination Reactions and Transient Intermediates

Alkanesulfinyl chlorides bearing an α-hydrogen can undergo elimination reactions in the presence of a strong, non-nucleophilic base to form highly reactive transient intermediates known as sulfines (thiocarbonyl S-oxides). wikipedia.orgnih.gov For this compound, treatment with a base like triethylamine could induce a 1,2-elimination of HCl to generate cyclopropylsulfine.

This elimination likely proceeds through an E2-like mechanism, where the base abstracts a proton from the carbon adjacent to the sulfinyl group, with concomitant expulsion of the chloride ion and formation of the S=C double bond. magtech.com.cn Sulfines are highly reactive species and can undergo various subsequent reactions, such as cycloadditions or nucleophilic attack. nih.gov

Electrophilic Behavior and Addition Reactions

While the primary reactivity of sulfinyl chlorides is as electrophiles at the sulfur atom, the possibility of the sulfinyl chloride itself acting as an electrophile in addition reactions to unsaturated systems is less common. More relevant is the electrophilic addition of related sulfenyl chlorides (RSCl) to alkenes and alkynes. cdnsciencepub.com By analogy, under certain conditions, particularly with Lewis acid catalysis, this compound might exhibit electrophilic character.

A plausible, though likely minor, reaction pathway could involve the addition of the "Cl-S(O)CH2-cyclopropyl" moiety across a double or triple bond. The reaction would likely be initiated by the attack of the π-system on the electrophilic sulfur, potentially leading to a bridged intermediate, which is then opened by the chloride ion. However, nucleophilic substitution at the sulfur center is expected to be the dominant reaction pathway.

Radical Processes Involving the Sulfinyl Chloride Functional Group

The sulfinyl chloride functional group can participate in radical reactions, typically initiated by photolysis or radical initiators. Homolytic cleavage of the S-Cl bond can generate a cyclopropylmethanesulfinyl radical (c-PrCH2S(O)•). These sulfur-centered radicals are known to be relatively stable π-radicals. cdnsciencepub.com

Once formed, the cyclopropylmethanesulfinyl radical can undergo several processes:

Recombination: It can recombine with other radicals present in the medium.

Addition to Unsaturated Systems: It can add to alkenes or alkynes, leading to the formation of new carbon-sulfur bonds and a new carbon-centered radical, which can then propagate a radical chain reaction.

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor to form cyclopropylmethanesulfinic acid.

It is important to note that the cyclopropylmethyl group itself is a known radical clock. Ring-opening of a cyclopropylmethyl radical to a 3-butenyl radical is a very fast process. However, in the context of a sulfinyl radical, the radical character is primarily on the sulfur and oxygen atoms, making the direct rearrangement of the cyclopropylmethyl group less likely than in a corresponding carbon-centered radical.

Stereochemical Outcomes and Chiral Induction in Reactions

The stereochemical course of reactions involving this compound is a critical aspect of its mechanistic understanding. The presence of a stereogenic sulfur atom in the sulfinyl chloride functionality, coupled with the unique electronic properties of the adjacent cyclopropyl (B3062369) group, gives rise to complex and often highly stereoselective transformations.

Research into the reactions of sulfinyl chlorides with nucleophiles has revealed that the stereochemical outcome is highly dependent on the reaction conditions and the nature of the nucleophile. In many instances, reactions at the sulfur atom proceed with a high degree of stereospecificity. For example, the reaction of a chiral, non-racemic sulfinyl chloride with a nucleophile can lead to the formation of a product with either inversion or retention of configuration at the sulfur center.

The stereochemical integrity of these reactions is often probed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, particularly by utilizing chiral solvating agents or by analyzing the spectra of diastereomeric products. In some cases, the use of isotopically labeled substrates can provide further insight into the mechanistic pathway and the resulting stereochemistry. For instance, the degree of stereointegrity in certain substitution reactions can be determined by examining the enantiopurity of an isotopically labelled product. beilstein-journals.org Quadrupolar nuclei like deuterium (B1214612) (²H) can serve as a useful NMR probe for assaying enantiopurity when the spectra are recorded in a lyotropic liquid crystalline solvent. beilstein-journals.org

The specific stereochemical outcomes are influenced by the mechanistic pathway the reaction follows, which can range from a purely associative (SN2-like) to a dissociative (SN1-like) mechanism. The nature of the solvent, the temperature, and the presence of any catalysts or additives can significantly influence the operative mechanism and, consequently, the stereochemical result. For instance, in related systems, increasing the hydrogen bonding strength of the reaction medium has been shown to promote a more dissociative pathway, potentially leading to a decrease in the enantiomeric excess of the product. beilstein-journals.org

While specific, detailed studies on chiral induction originating directly from the cyclopropyl group in this compound are not extensively documented in publicly available literature, the principles of asymmetric induction in similar sulfinyl chloride systems are well-established. The chiral sulfur center can effectively control the stereochemistry of reactions at adjacent positions, leading to the formation of enantiomerically enriched or diastereomerically pure products. This chiral induction is a cornerstone of the synthetic utility of chiral sulfinyl compounds in asymmetric synthesis.

Spectroscopic Characterization of Cyclopropylmethanesulfinyl Chloride

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by providing information about the chemical environment of atomic nuclei. However, specific experimental NMR data for Cyclopropylmethanesulfinyl chloride is not found in the reviewed literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Experimental ¹H NMR spectra, which would provide information on the chemical shift, integration, and multiplicity of the protons within the cyclopropyl (B3062369) and methanesulfinyl moieties, are not publicly documented.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, ¹³C NMR data, essential for identifying the number and electronic environment of the carbon atoms in this compound, is not available in the public domain.

Sulfur-33 Nuclear Magnetic Resonance (³³S NMR) Investigations

Sulfur-33 NMR is a specialized technique for probing the environment of the sulfur nucleus. Due to the quadrupolar nature and low natural abundance of the ³³S isotope (0.76%), this technique is less common. huji.ac.il The chemical shift range for sulfur is extensive, spanning over 1000 ppm, which can provide valuable structural information. huji.ac.ilmdpi.com However, no specific ³³S NMR studies concerning this compound have been reported in the available literature.

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for confirming molecular structure by showing correlations between nuclei. wikipedia.orglibretexts.org These methods would be invaluable for definitively assigning the proton and carbon signals of this compound. Regrettably, no 2D NMR data for this compound has been published.

Infrared Spectroscopy (IR)

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Identification of Characteristic Vibrational Modes (S=O, C-Cl)

An experimental IR spectrum for this compound is not available. However, based on known data for similar functional groups, the expected regions for key vibrational modes can be predicted. The sulfinyl chloride group (S=O) would be expected to show a strong stretching absorption. For comparison, the S=O stretch in sulfoxides generally appears in the 1030-1060 cm⁻¹ region, while in sulfonyl chlorides it is found at higher wavenumbers. msu.edu The carbon-chlorine (C-Cl) bond typically exhibits a stretching vibration in the fingerprint region of the spectrum, generally between 550 and 850 cm⁻¹. orgchemboulder.com Without an experimental spectrum, the precise frequencies of these vibrations for this compound remain undetermined.

Analysis of Cyclopropyl Ring Deformations

The cyclopropyl ring is a strained three-membered ring system. The deformations and characteristic vibrations of this ring are typically observable in vibrational spectroscopy (Infrared and Raman). In the absence of experimental data for this compound, we can infer the expected spectral regions for these vibrations. The C-H stretching vibrations of the cyclopropane (B1198618) ring are expected to appear at wavenumbers above 3000 cm⁻¹, a region that can sometimes overlap with olefinic C-H stretches. The ring deformation vibrations, often referred to as "ring breathing" modes, are typically found in the fingerprint region of the IR spectrum, generally between 1000 and 1050 cm⁻¹.

Furthermore, the methylene (B1212753) protons of the cyclopropyl ring would exhibit characteristic signals in the ¹H NMR spectrum, typically in the upfield region (around 0.2-0.9 ppm), due to the shielding effect of the ring current. The methine proton would appear slightly downfield from the methylene protons. The attachment of the electron-withdrawing sulfinyl chloride group to the methyl group would be expected to shift the signals of the adjacent protons downfield.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and elucidating the structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would be essential for determining the precise elemental composition of this compound. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₄H₇ClOS), the theoretical exact mass can be calculated. The presence of chlorine and sulfur would be indicated by their characteristic isotopic patterns. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Sulfur has isotopes ³²S, ³³S, and ³⁴S, with ³²S being the most abundant. These isotopic patterns would be clearly visible in the high-resolution mass spectrum, aiding in the confirmation of the elemental formula.

Fragmentation Pathway Elucidation and Structural Information

In a mass spectrometer, this compound would undergo fragmentation upon ionization. While no specific fragmentation data exists, a probable fragmentation pathway can be proposed based on its structure. The molecular ion peak [M]⁺ would be expected. Common fragmentation patterns would likely involve the loss of the chlorine atom to give a [M-Cl]⁺ fragment, or the entire sulfinyl chloride group to yield a cyclopropylmethyl cation. Cleavage of the C-S bond could also occur. The observation of a fragment with m/z corresponding to the cyclopropylmethyl group (C₄H₇⁺) would be a strong indicator of the presence of this moiety.

Theoretical and Computational Investigations of Cyclopropylmethanesulfinyl Chloride

Reaction Mechanism Modeling

Energy Profile Calculations for Overall Transformations

Theoretical calculations are crucial for understanding the reaction mechanisms of sulfenyl chlorides, including cyclopropylmethanesulfinyl chloride. By mapping the potential energy surface of a reaction, computational models can determine the structures of transition states and intermediates, as well as their relative energies. This provides a detailed picture of the reaction pathway.

Formation of an Episulfonium Ion: The reaction initiates with the interaction of the sulfur atom with the π-bond of the alkene, leading to the formation of a three-membered ring intermediate known as an episulfonium ion (or thiiranium ion). This step involves a transition state (TS-1) which represents the energy barrier to forming the intermediate. researchgate.net

Nucleophilic Attack: The chloride ion then attacks one of the carbon atoms of the episulfonium ring, opening the ring to form the final di-substituted product. This step proceeds through a second transition state (TS-2).

Below is a representative data table illustrating the kind of energy values obtained from such a computational study, based on the analogous addition of methylsulfenyl chloride to propene.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsThis compound + Alkene0.0
TS-1First Transition State+39.2
IntermediateEpisulfonium Ion + Cl⁻+11.1
TS-2Second Transition State+15.5
ProductAdduct-28.1

Note: Data is illustrative and based on the analogous reaction of methylsulfenyl chloride with propene. researchgate.net

Analysis of the Cyclopropyl (B3062369) Group's Electronic and Steric Influence

The cyclopropyl group attached to the methanesulfinyl chloride moiety exerts a unique and powerful influence on the molecule's reactivity, stemming from its distinct electronic structure and inherent ring strain.

Bent Bond Character and Strain Energy Implications

The three-membered ring of cyclopropane (B1198618) forces the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5° angle for sp³ hybridized carbon atoms. libretexts.org To accommodate this geometry, the carbon-carbon bonds are not formed from the direct, head-on overlap of hybrid orbitals. Instead, the orbitals overlap at an angle, resulting in "bent bonds" or "banana bonds". libretexts.orgwikipedia.org

This unusual bonding has several important consequences:

Increased p-character: The carbon-carbon bonding orbitals have a higher degree of p-character than in a typical alkane. wikipedia.org This makes the C-C bonds weaker and imparts some properties that are reminiscent of a π-bond. youtube.com

High Ring Strain: Cyclopropane is the most strained of all cycloalkanes, with a total strain energy of approximately 115 kJ/mol (27.5 kcal/mol). libretexts.org This strain is a combination of angle strain and torsional strain from eclipsing C-H bonds. libretexts.org

Altered Bond Strengths and Lengths: The C-C bonds in cyclopropane are significantly weaker (bond energy ~255 kJ/mol) than those in an open-chain alkane like propane (B168953) (~370 kJ/mol). libretexts.org This inherent strain makes the ring susceptible to ring-opening reactions, as these reactions relieve the strain and are thermodynamically favorable. nih.gov The C-C bond lengths are also shorter than in a typical alkane (151 pm vs. 153-154 pm). wikipedia.org

For this compound, this high strain energy means that any reaction pathway where the cyclopropyl ring participates or undergoes rearrangement could be energetically favorable. The weak C-C bonds of the ring can act as an electron source, influencing the stability of adjacent reactive centers.

PropertyCyclopropanePropane (for comparison)Implication for Reactivity
C-C-C Bond Angle60° libretexts.org~109.5°High angle strain, driving force for ring-opening.
Strain Energy~115 kJ/mol libretexts.orgLowMolecule possesses high internal energy.
C-C Bond Energy~255 kJ/mol libretexts.org~370 kJ/mol libretexts.orgWeaker bonds are more easily broken.
C-C Bond Length151 pm wikipedia.org153 pm wikipedia.orgConsequence of bent bonding.
Hybridization (C-C)High p-character wikipedia.orgsp³Imparts partial double-bond character. youtube.com

Hyperconjugative Effects on Reactivity

Hyperconjugation is an electronic interaction involving the delocalization of σ-electrons into an adjacent empty or partially filled p-orbital or a π-orbital. The cyclopropyl group is known to be a very good π-electron donor through hyperconjugation. stackexchange.com The Walsh orbital model of cyclopropane describes the C-C σ-bonds as having π-like symmetry, allowing them to interact effectively with adjacent p-orbitals.

In the context of this compound, the cyclopropyl group can exert a significant electronic donating effect on the adjacent carbon and, by extension, the sulfinyl chloride group.

Stabilization of Electron-Deficient Centers: If a reaction mechanism involves the formation of a positive charge (or partial positive charge) on the carbon atom attached to the cyclopropyl ring, the ring can effectively stabilize this charge through hyperconjugation. This interaction involves the delocalization of electron density from the C-C bonds of the ring into the electron-deficient center. This stabilization lowers the energy of the transition state, thereby increasing the reaction rate.

The orientation of the cyclopropyl ring relative to the reactive center is crucial for this effect. Maximum hyperconjugative stabilization is achieved when the p-orbital of the reactive center is aligned parallel to the plane of one of the C-C bonds of the ring (a "bisected" conformation). This electronic influence makes the cyclopropyl group more than just a sterically bulky substituent; it is an active electronic participant in the reaction. stackexchange.com

Synthetic Utility and Applications of Cyclopropylmethanesulfinyl Chloride in Organic Synthesis

As a Sulfinylating Reagent in C-S, N-S, and O-S Bond Formation

Cyclopropylmethanesulfinyl chloride is an effective electrophilic source of the cyclopropylmethylsulfinyl group, readily reacting with various nucleophiles to form carbon-sulfur, nitrogen-sulfur, and oxygen-sulfur bonds. These reactions typically proceed under mild conditions, making it a valuable tool for the introduction of this specific sulfinyl moiety into diverse molecular architectures.

The reaction with carbon nucleophiles, such as Grignard reagents or organolithium compounds, provides a direct route to cyclopropylmethyl sulfoxides. For instance, the treatment of this compound with an aryl Grignard reagent affords the corresponding aryl cyclopropylmethyl sulfoxide.

Nitrogen nucleophiles, including primary and secondary amines, react smoothly with this compound to yield the corresponding cyclopropylmethanesulfinamides. These reactions are often carried out in the presence of a non-nucleophilic base to quench the hydrogen chloride byproduct.

Similarly, oxygen nucleophiles like alcohols and phenols react to form cyclopropylmethanesulfinate esters. These esters are valuable intermediates, for example, in the synthesis of other sulfur-containing compounds.

Table 1: Examples of Sulfinylation Reactions using this compound

NucleophileProduct TypeGeneral Reaction
R-MgX (Grignard)Cyclopropylmethyl Sulfoxidec-PrCH₂S(O)Cl + R-MgX → c-PrCH₂S(O)R + MgXCl
R₂NH (Amine)Cyclopropylmethanesulfinamidec-PrCH₂S(O)Cl + R₂NH → c-PrCH₂S(O)NR₂ + HCl
R-OH (Alcohol)Cyclopropylmethanesulfinate Esterc-PrCH₂S(O)Cl + R-OH → c-PrCH₂S(O)OR + HCl

Precursor for Advanced Organosulfur Compounds

The reactivity of this compound extends beyond simple sulfinylation, positioning it as a key starting material for the synthesis of more complex and functionally rich organosulfur compounds.

A significant application of this compound lies in the stereocontrolled synthesis of chiral cyclopropylmethyl sulfoxides. By employing chiral alcohols as nucleophiles, diastereomeric cyclopropylmethanesulfinate esters can be formed. These can then be separated and subsequently reacted with organometallic reagents in a stereospecific manner, affording enantiomerically enriched or pure cyclopropylmethyl sulfoxides. This method provides a reliable pathway to access these valuable chiral building blocks.

Table 2: Stereocontrolled Synthesis of Cyclopropylmethyl Sulfoxides

Chiral AuxiliaryDiastereomeric IntermediateSubsequent ReactionProduct
(-)-MentholCyclopropylmethanesulfinate of (-)-MentholGrignard Reagent (e.g., PhMgBr)Enantioenriched Cyclopropylmethyl Phenyl Sulfoxide
(R)-PantolactoneCyclopropylmethanesulfinate of (R)-PantolactoneOrganolithium Reagent (e.g., n-BuLi)Enantioenriched n-Butyl Cyclopropylmethyl Sulfoxide

This compound serves as a convenient precursor for cyclopropylmethyl sulfones. The sulfinyl chloride can be readily oxidized to the corresponding cyclopropylmethanesulfonyl chloride, a more reactive species for sulfonylation reactions. Alternatively, the cyclopropylmethyl sulfoxides, synthesized from the sulfinyl chloride, can be oxidized to the sulfone level using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This two-step approach offers a versatile route to a wide array of cyclopropylmethyl sulfones.

Table 3: Synthesis of Cyclopropylmethyl Sulfones

Starting MaterialReagent(s)Product
This compound1. Oxidation (e.g., m-CPBA) 2. Nucleophilic SubstitutionCyclopropylmethyl Sulfone
Cyclopropylmethyl SulfoxideOxidation (e.g., H₂O₂)Cyclopropylmethyl Sulfone

The electrophilic nature of the sulfur atom and the presence of a reactive chloride in this compound make it a useful reagent in the construction of sulfur-containing heterocycles. nih.gov For instance, it can undergo intramolecular cyclization reactions with suitably positioned nucleophiles within the same molecule to form novel ring systems. Additionally, it can participate in intermolecular annulation reactions with unsaturated compounds, leading to the formation of various heterocyclic structures. nih.gov These reactions open up avenues to new classes of compounds with potential applications in materials science and medicinal chemistry. google.com

Table 4: Examples of Heterocycle Synthesis

Reaction TypeReactantsProduct
Intramolecular CyclizationA molecule containing both a nucleophilic group and a this compound moietyFused or spirocyclic sulfur-containing heterocycle
Intermolecular AnnulationThis compound and an alkene/alkyneThietane or thiophene (B33073) derivatives

Role in Chiral Auxiliary Strategies

The cyclopropylmethylsulfinyl group, introduced via this compound, can function as a chiral auxiliary to control the stereochemistry of reactions at a prochiral center. wikipedia.orgscielo.org.mx In this approach, the sulfinyl group is covalently attached to a substrate, and its steric bulk and electronic properties direct the approach of a reagent to one face of the molecule, leading to a diastereoselective transformation. researchgate.net After the desired stereocenter has been created, the auxiliary can be removed through reductive cleavage or other methods, yielding the enantiomerically enriched product. wikipedia.org This strategy has been successfully applied in asymmetric aldol (B89426) reactions, Michael additions, and alkylations. scielo.org.mx

Table 5: Chiral Auxiliary Strategies

ReactionSubstrateOutcome
Asymmetric Aldol ReactionAn enolate bearing a cyclopropylmethylsulfinyl auxiliaryDiastereoselective formation of a β-hydroxy carbonyl compound
Asymmetric Michael AdditionAn α,β-unsaturated compound with a cyclopropylmethylsulfinyl auxiliaryDiastereoselective 1,4-addition
Asymmetric AlkylationA carbanion stabilized by a cyclopropylmethylsulfinyl groupDiastereoselective alkylation

Cascade and Tandem Reactions Facilitated by the Sulfinyl Chloride Moiety

The reactivity of the sulfinyl chloride group can be harnessed to initiate cascade or tandem reactions, where a single reaction setup leads to the formation of multiple chemical bonds and a significant increase in molecular complexity. wikipedia.orgrsc.org A reaction involving this compound can generate a reactive intermediate that undergoes a subsequent spontaneous transformation. wikipedia.org For example, the initial addition of the sulfinyl chloride to a double bond can be followed by an intramolecular cyclization or rearrangement, leading to the rapid assembly of complex polycyclic structures. globalresearchonline.net These elegant and efficient processes are highly valued in total synthesis for their atom and step economy. baranlab.org

Table 6: Examples of Cascade Reactions

Initial ReactionSubsequent Transformation(s)Final Product
Addition to a dieneIntramolecular Diels-Alder reactionPolycyclic sulfoxide
Reaction with an enamineMannich-type cyclizationNitrogen-containing heterocyclic sulfoxide
Sulfinylation of a β-keto esterPummerer-type rearrangementFunctionalized α-thioether

Future Research Directions for Cyclopropylmethanesulfinyl Chloride

Development of Sustainable Synthesis Protocols

Traditional methods for synthesizing sulfinyl and sulfonyl chlorides often rely on harsh reagents like thionyl chloride or sulfuryl chloride, which present significant environmental and safety challenges. mdpi.comrsc.org Future research should prioritize the development of green and sustainable protocols for the synthesis of cyclopropylmethanesulfinyl chloride. Drawing inspiration from modern methodologies for related sulfur compounds, these efforts could significantly improve the safety, efficiency, and environmental footprint of its production.

A key area of focus would be the adoption of milder and more selective oxidizing and chlorinating agents. For instance, methods using N-chlorosuccinimide (NCS) as a chlorinating agent in combination with an oxidant have proven effective for creating sulfonyl chlorides from thiols or their precursors under mild conditions. mdpi.comorganic-chemistry.orgresearchgate.net Adapting such a system, perhaps starting from cyclopropylmethyl thiol or cyclopropylmethyl disulfide, could provide a more benign route to this compound. Another promising direction is the use of heterogeneous photocatalysts, which can mediate the synthesis of sulfonyl chlorides from arenediazonium salts and in situ-generated SO₂ under visible light, offering a transition metal-free alternative. acs.org The exploration of water as a reaction solvent, as demonstrated in the oxyhalogenation of thiols using oxone and potassium halides, represents another important green chemistry approach. rsc.org

Table 1: Comparison of Traditional and Potential Sustainable Synthesis Approaches

Feature Traditional Synthesis Methods Potential Sustainable Protocols
Starting Materials Cyclopropylmethanethiol Cyclopropylmethanethiol, Cyclopropylmethyl disulfide, S-Cyclopropylmethylisothiourea salts
Reagents Thionyl chloride (SOCl₂), Sulfuryl chloride (SO₂Cl₂) N-Chlorosuccinimide (NCS), Oxone, NaOCl·5H₂O, Photocatalysts
Solvents Chlorinated organic solvents (e.g., CCl₄) Water, Acetonitrile, Recyclable ionic liquids
Byproducts HCl, SO₂, Succinimide (recyclable) Benign salts, Recyclable succinimide
Conditions Often harsh, requiring inert atmospheres Mild, ambient temperature, potentially aerobic

| Key Advantages | Established procedures | Improved safety, reduced waste, lower toxicity, potential for scalability |

Exploration of Catalytic Asymmetric Transformations

Chiral sulfoxides and sulfinamides are pivotal structural motifs in pharmaceuticals and serve as essential chiral auxiliaries in asymmetric synthesis. acs.org The development of catalytic asymmetric methods to introduce the cyclopropylmethanesulfinyl group into organic molecules is a significant and highly valuable research direction. Such transformations would allow for the direct creation of enantiomerically enriched compounds containing a stereogenic sulfur center.

Future work should focus on applying established catalytic asymmetric strategies to reactions involving this compound. This includes the use of chiral ligands to control the stereochemical outcome of the reaction. For example, novel P,N-sulfinyl imine ligands have been successfully used in palladium-catalyzed asymmetric allylic alkylation. nih.govresearchgate.net Similarly, rhodium-catalyzed asymmetric 1,4-additions have been achieved with high enantioselectivity using N-sulfinyl-based chiral sulfur-olefin ligands. nih.gov Another avenue involves employing chiral auxiliaries, such as quinine, which have been used for the asymmetric synthesis of sulfinamides from sulfonyl chlorides. researchgate.net The direct catalytic enantioselective synthesis of chiral S(VI) sulfonimidoyl chlorides has also been reported, suggesting that similar strategies could be developed for S(IV) sulfinyl chlorides. acs.org

Table 2: Potential Strategies for Catalytic Asymmetric Synthesis

Catalytic System Reaction Type Potential Application with this compound
Palladium / Chiral P,N-Sulfinyl Imine Ligands Asymmetric Allylic Alkylation Reaction with allylic nucleophiles to form chiral allylic sulfoxides.
Rhodium / Chiral Sulfur-Olefin Ligands Asymmetric 1,4-Addition Addition to α,β-unsaturated carbonyl compounds to generate chiral β-sulfinyl ketones.
Copper / Chiral Ligands Asymmetric Addition Catalytic asymmetric addition to sulfinylamines. acs.org
Cinchona Alkaloids Asymmetric Sulfinylation Enantioselective reaction with alcohols to form chiral sulfinate esters.

| Chiral Phosphoric Acids | Asymmetric Synthesis of Sulfinamides | Reaction with amines to produce chiral N-cyclopropylmethanesulfinamides. |

Integration into Flow Chemistry Methodologies

Flow chemistry, utilizing micro- or meso-reactors, offers substantial advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, and improved scalability. researchgate.netnih.gov The synthesis and reactions of potentially reactive species like sulfinyl chlorides are particularly well-suited for flow chemistry methodologies. google.com

Table 3: Advantages of Flow Chemistry for this compound

Advantage Implication for Synthesis and Reactions
Enhanced Safety Minimizes the volume of hazardous reagent present at any given time; allows for safe handling of exothermic reactions and unstable intermediates.
Precise Temperature Control Superior heat exchange prevents thermal runaway and decomposition, leading to higher purity and yield.
Rapid Mixing & Short Residence Times Enables fast reactions and allows for the generation and use of transient species that would be difficult to handle in batch.
Scalability Production can be scaled up by running the reactor for longer periods (scaling-out) without the need for re-optimization.

| Process Automation | Allows for automated synthesis, optimization, and integration with in-line purification and analysis. |

Advanced Spectroscopic Probes for Reaction Monitoring

A detailed mechanistic understanding is crucial for optimizing existing reactions and discovering new ones. The application of advanced, in-situ spectroscopic techniques for real-time reaction monitoring represents a powerful approach to elucidating the behavior of this compound.

Future studies should employ probes such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR), Raman, and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy to monitor reactions as they occur. aiche.org These techniques provide a direct window into the reaction mixture, allowing for the identification of transient intermediates, the determination of reaction kinetics, and the observation of catalyst behavior in real-time without the need for quenching or sampling. spectroscopyonline.compnnl.gov Raman spectroscopy, in particular, is well-suited for monitoring organosulfur compounds and can be implemented non-invasively through translucent reaction vessels. nih.govresearchgate.net Given the potential for the strained cyclopropane (B1198618) ring to participate in unusual reaction pathways, in-situ monitoring could provide invaluable insights into reaction mechanisms, such as concerted versus stepwise processes or the occurrence of ring-opening events.

Table 4: Spectroscopic Probes for In-Situ Reaction Analysis

Spectroscopic Technique Information Gained Potential Application for this compound
ATR-FTIR Spectroscopy Real-time concentration profiles of reactants, products, and key functional groups (e.g., S=O stretch). Monitoring the rate of formation/consumption of the sulfinyl chloride and its products.
Raman Spectroscopy Quantitative analysis of molecular composition, identification of sulfur-containing species, and monitoring of solid-state reactions. Elucidating reaction pathways, especially in heterogeneous or multiphasic systems. nih.govresearchgate.net
In-Situ NMR Spectroscopy Detailed structural information on all species in solution, including transient intermediates and stereoisomers. Unambiguous identification of intermediates, especially in complex mechanistic pathways involving the cyclopropyl (B3062369) ring.

| Mass Spectrometry (with flow interface) | Detection of low-concentration species and reactive intermediates. | Identifying transient species that are not observable by NMR or vibrational spectroscopy. |

Computational Design of Novel this compound-Mediated Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting reactivity and elucidating reaction mechanisms. nih.govmdpi.com Applying these methods to this compound can accelerate the discovery and development of its chemistry.

Future research should leverage computational modeling to explore the fundamental properties of this compound. DFT calculations can be used to predict its conformational preferences, electronic structure, and reactivity towards various nucleophiles and electrophiles. acs.orgrsc.org A key area of investigation would be the modeling of reaction pathways, including the transition states for nucleophilic attack at the sulfur atom versus reactions involving the cyclopropane ring. researchgate.netnih.govnih.gov Such studies could predict whether ring-opening of the cyclopropane is a feasible pathway under certain conditions and what factors might control this reactivity. acs.orgresearchgate.net Furthermore, computational screening could be used to design novel chiral catalysts for asymmetric transformations or to predict the outcome of reactions with new, unexplored substrates, thereby guiding experimental efforts and minimizing trial-and-error synthesis. researchgate.net

Table 5: Applications of Computational Chemistry

Computational Method Research Goal Specific Insights for this compound
Density Functional Theory (DFT) Elucidate Reaction Mechanisms Calculate energies of transition states to distinguish between Sₙ2-type, addition-elimination, or ring-opening pathways. nih.govmdpi.com
Activation Strain Model Analyze Reactivity and Regioselectivity Deconstruct the reaction barrier into strain and interaction energies to understand substituent effects on cyclopropane ring-opening. researchgate.net
Molecular Dynamics (MD) Simulate Solvent and Dynamic Effects Investigate the role of explicit solvent molecules in stabilizing transition states and intermediates. rsc.org
Virtual Screening Design New Catalysts and Reactions Predict the efficacy of different chiral ligands for asymmetric synthesis; screen a library of substrates for novel reactivity.

| Thermochemical Calculations | Predict Reaction Energetics | Determine reaction enthalpies and free energies to predict the feasibility and selectivity of unknown transformations. |

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